molecular formula C12H15ClN2O B1320414 N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide CAS No. 926267-68-7

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide

Cat. No.: B1320414
CAS No.: 926267-68-7
M. Wt: 238.71 g/mol
InChI Key: JILZVVYZHYVPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 g/mol . This compound is characterized by the presence of an amino group, a chlorine atom, and a cyclopentanecarboxamide moiety attached to a phenyl ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with cyclopentylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-7-9(14)5-6-11(10)15-12(16)8-3-1-2-4-8/h5-8H,1-4,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILZVVYZHYVPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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